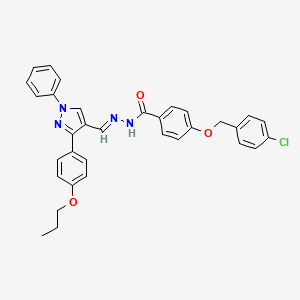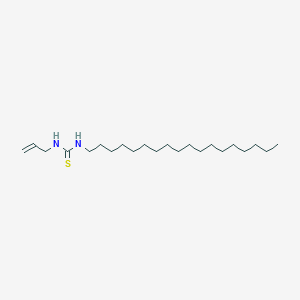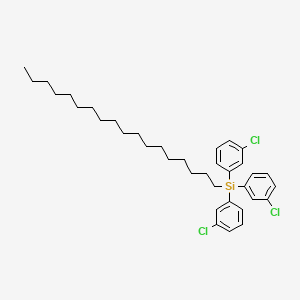
Octadecyltris(3-chlorophenyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecyltris(3-chlorophenyl)silane: is an organosilicon compound with the molecular formula C36H49Cl3Si and a molecular weight of 616.237 g/mol . This compound is characterized by the presence of an octadecyl group and three 3-chlorophenyl groups attached to a silicon atom. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octadecyltris(3-chlorophenyl)silane typically involves the reaction of octadecyltrichlorosilane with 3-chlorophenylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is then refluxed, and the product is purified by distillation or recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and distillation columns to ensure high purity and yield. The reaction conditions are carefully controlled to optimize the production process and minimize by-products .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Octadecyltris(3-chlorophenyl)silane can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxyl, alkoxy, or amino groups.
Hydrosilylation Reactions: This compound can participate in hydrosilylation reactions, where the silicon-hydrogen bond adds across unsaturated carbon-carbon bonds, such as alkenes and alkynes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, alcohols, and amines.
Hydrosilylation: Catalysts such as platinum or rhodium complexes are used to facilitate the reaction.
Major Products:
Scientific Research Applications
Chemistry: Octadecyltris(3-chlorophenyl)silane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of silane coupling agents, which are used to improve the adhesion between inorganic materials and organic polymers .
Biology and Medicine: In biological research, this compound is used to modify surfaces of biomaterials to enhance their biocompatibility and reduce protein adsorption. It is also investigated for its potential use in drug delivery systems due to its ability to form stable siloxane bonds .
Industry: In the industrial sector, this compound is used in the production of hydrophobic coatings and sealants. It is also utilized in the manufacture of specialty chemicals and materials with specific surface properties .
Mechanism of Action
The mechanism of action of Octadecyltris(3-chlorophenyl)silane involves the formation of siloxane bonds through condensation reactions. The silicon atom in the compound can form stable bonds with oxygen, nitrogen, and carbon atoms, leading to the formation of various organosilicon compounds. These reactions are facilitated by the presence of catalysts and specific reaction conditions .
Comparison with Similar Compounds
- Octadecyltris(4-chlorophenyl)silane
- Octadecyltris(3-fluorophenyl)silane
- Hexadecyltris(3-chlorophenyl)silane
- Dodecyltris(3-chlorophenyl)silane
Comparison: Octadecyltris(3-chlorophenyl)silane is unique due to the presence of the octadecyl group, which imparts hydrophobic properties to the compound. Compared to its analogs with shorter alkyl chains, this compound provides better surface coverage and stability in hydrophobic coatings. The presence of the 3-chlorophenyl groups also enhances its reactivity in substitution and hydrosilylation reactions .
Properties
Molecular Formula |
C36H49Cl3Si |
|---|---|
Molecular Weight |
616.2 g/mol |
IUPAC Name |
tris(3-chlorophenyl)-octadecylsilane |
InChI |
InChI=1S/C36H49Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27-40(34-24-18-21-31(37)28-34,35-25-19-22-32(38)29-35)36-26-20-23-33(39)30-36/h18-26,28-30H,2-17,27H2,1H3 |
InChI Key |
IWAGDOIRADCXQV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[Si](C1=CC(=CC=C1)Cl)(C2=CC(=CC=C2)Cl)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,2,2-trichloro-1-{[(3-hydroxyphenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide](/img/structure/B11954583.png)
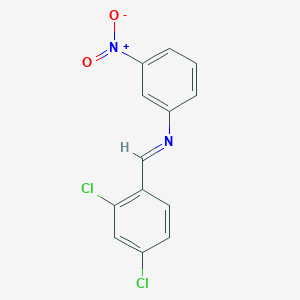


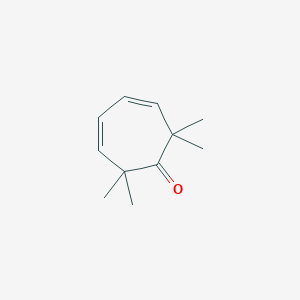



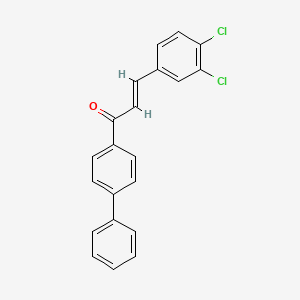
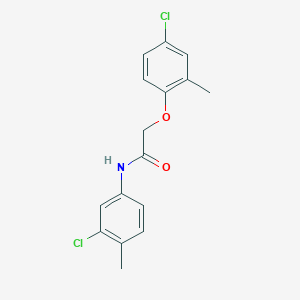
![1-{[(2,5-Dimethylphenyl)imino]methyl}-2-naphthol](/img/structure/B11954647.png)

